1-Tosylindoline-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosylindoline-5-carboxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . The compound features a tosyl group attached to the nitrogen atom of the indoline ring and a carboxylic acid group at the 5-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Tosylindoline-5-carboxylic Acid typically involves the following steps:
Chemical Reactions Analysis
1-Tosylindoline-5-carboxylic Acid undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form esters or amides.
Scientific Research Applications
1-Tosylindoline-5-carboxylic Acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Tosylindoline-5-carboxylic Acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Tosylindoline-5-carboxylic Acid can be compared with other indole derivatives:
Indole-3-acetic Acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric Acid: Used as a rooting agent in plant propagation.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other indole derivatives.
Properties
Molecular Formula |
C16H15NO4S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C16H15NO4S/c1-11-2-5-14(6-3-11)22(20,21)17-9-8-12-10-13(16(18)19)4-7-15(12)17/h2-7,10H,8-9H2,1H3,(H,18,19) |
InChI Key |
UCQUEFMKZBDXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.